5-Chloro-2-iodo-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3IN. This compound is notable for its unique combination of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivativesSubsequent chlorination and iodination steps are performed under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various aryl-substituted pyridines .
Scientific Research Applications
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-iodo-pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 3-Chloro-5-iodo-pyridine
- 5-Bromo-2-chloro-3-iodo-pyridine
Uniqueness
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms along with a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are desirable traits in drug development .
Properties
Molecular Formula |
C6H2ClF3IN |
---|---|
Molecular Weight |
307.44 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H |
InChI Key |
BNTZVNRXRKTCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.